(3-Isopropyl-1-adamantyl)amine

Description

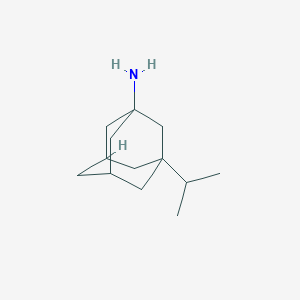

(3-Isopropyl-1-adamantyl)amine is a primary aliphatic amine featuring an adamantane backbone substituted with an isopropyl group at the 3-position. Its hydrochloride derivative, this compound hydrochloride (CAS: 38789-54-7), has been cataloged as a high-purity primary amine product, though it is currently listed as discontinued in commercial inventories . The adamantane core confers exceptional rigidity and lipophilicity, making this compound a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

3-propan-2-yladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-9(2)12-4-10-3-11(5-12)7-13(14,6-10)8-12/h9-11H,3-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZLVAUDWGXALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CC3CC(C1)CC(C3)(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408308 | |

| Record name | 3-propan-2-yladamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80904-86-5 | |

| Record name | 3-propan-2-yladamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropyl-1-adamantyl)amine typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization of adamantane, which can be achieved through the use of carbocation or radical intermediates. These intermediates exhibit unique stability and reactivity compared to simple hydrocarbon derivatives .

Industrial Production Methods

Industrial production of this compound often involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst. This method, although high-cost and requiring scarce reagents, is effective in producing nitrogen-containing adamantane derivatives with exocyclic double bonds .

Chemical Reactions Analysis

Types of Reactions

(3-Isopropyl-1-adamantyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and other oxidants for oxidative dehydrogenation, and reducing agents for reduction reactions. Substitution reactions often involve the use of halogenated compounds and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions include various functionalized adamantane derivatives, such as alkenes, alkynes, arenes, and carbonyl groups. These products are valuable in various applications due to their unique structural and chemical properties .

Scientific Research Applications

Chemistry

Building Block for Synthesis

(3-Isopropyl-1-adamantyl)amine serves as a crucial building block in organic synthesis. Its unique adamantane structure allows for the creation of complex organic molecules and functional materials. The compound can participate in various chemical reactions, including radical-based functionalization, which is essential for modifying its structure to enhance biological activity or tailor it for specific applications.

Biology

Biological Interactions

Research has indicated that this compound may interact with biological systems, similar to other adamantane derivatives like amantadine and memantine. These interactions could involve binding to specific receptors or enzymes, potentially modulating their activity and influencing biological pathways . Its structural modifications may enhance its lipophilicity and bioavailability, making it a candidate for further biological studies.

Medicine

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications, particularly in the realms of antiviral and anticancer research. Preliminary studies suggest that this compound may exhibit antiviral effects; however, extensive research is needed to determine its efficacy and mechanisms of action . Its structural similarities to established drugs suggest it may have comparable pharmacological properties.

Industry

Material Science Applications

In industrial contexts, this compound is utilized in the development of advanced materials such as nanomaterials and catalysts. The stability and unique structural properties of adamantane derivatives make them suitable for creating polymers and other high-performance materials.

Case Study 1: Antiviral Activity

Research has explored the potential antiviral effects of this compound. Although initial findings are promising, further studies are necessary to confirm its efficacy against specific viral targets.

Case Study 2: Biological Interaction Studies

Studies on the interactions between this compound and various biological molecules are ongoing. These investigations aim to identify potential therapeutic effects and guide the development of new drugs based on this compound's unique structural characteristics.

Mechanism of Action

The mechanism of action of (3-Isopropyl-1-adamantyl)amine involves its interaction with specific molecular targets and pathways. For example, similar adamantane derivatives like amantadine act as sigma receptor agonists, nicotinic acetylcholine receptor negative allosteric modulators, and weak NMDA receptor antagonists. These interactions contribute to their therapeutic effects in treating central nervous system disorders and viral infections .

Comparison with Similar Compounds

1-(3-Isoselenocyanatopropyl)adamantane

Molecular Formula : C₁₃H₂₁NSe

Molecular Weight : 282.29 g/mol

Key Features :

- Synthesized via a two-step reaction from 3-(adamantan-1-yl)propan-1-amine, involving an intermediate isocyanide (1-(3-isocyanopropyl)adamantane) .

- Functionalized with an isoselenocyanate (-N=C=Se) group, introducing selenium-based reactivity.

- Characterized by NMR, GC-MS, and elemental analysis, with a reported yield of 24% .

Comparison :

- Structural Differences: The propyl-linked isoselenocyanate group replaces the isopropylamine moiety in (3-Isopropyl-1-adamantyl)amine.

[1-(Adamantan-1-yl)ethyl][3-(2-methylpropoxy)propyl]amine

Molecular Formula: C₁₉H₃₅NO Molecular Weight: 293.49 g/mol Key Features:

- A tertiary amine with a branched ether substituent (2-methylpropoxy) and an adamantane-ethyl group.

- No synthetic details are provided, but its structure suggests reductive amination or nucleophilic substitution as plausible routes.

Comparison :

- Steric and Electronic Effects : The tertiary amine and ether groups increase steric bulk and polarity compared to the primary amine in this compound. This may reduce hydrogen-bonding capacity but enhance lipid solubility .

- Potential Applications: Tertiary adamantyl amines are often explored in drug delivery systems due to their membrane permeability, whereas primary amines may serve as intermediates for further functionalization .

Research Findings and Implications

Functional Group Impact on Reactivity

- Primary vs. Tertiary Amines : this compound, as a primary amine, exhibits stronger hydrogen-bonding capacity and higher boiling points compared to tertiary analogs like [1-(adamantan-1-yl)ethyl][3-(2-methylpropoxy)propyl]amine . This influences solubility in polar solvents and reactivity in nucleophilic substitutions.

- Selenium-Containing Analog: The isoselenocyanate group in 1-(3-isoselenocyanatopropyl)adamantane may confer unique redox properties, analogous to selenium-containing biologics used in antioxidant therapies .

Biological Activity

(3-Isopropyl-1-adamantyl)amine is a compound with significant potential in biological research and therapeutic applications. Its unique adamantane structure, combined with the isopropyl group, enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C_{13}H_{19}N. The compound features an adamantane core, which is known for its rigid structure and ability to interact with various biological targets. The presence of the isopropyl group increases the compound's lipophilicity, facilitating its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Modulation : Similar to other adamantane derivatives like amantadine, this compound may act as a sigma receptor agonist or a negative allosteric modulator of nicotinic acetylcholine receptors. These interactions can influence neurotransmitter release and neuronal excitability.

- Cellular Pathways : The compound has been shown to affect various signaling pathways, potentially modulating cellular responses related to inflammation, apoptosis, and cancer cell proliferation .

Biological Activity Spectrum

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Properties : Like other adamantane derivatives, it may possess antiviral effects, particularly against influenza viruses. In vitro studies have demonstrated that similar compounds can inhibit viral replication by interfering with viral ion channels .

- Anticancer Activity : Preliminary studies suggest that this compound could have anticancer properties, particularly in targeting specific cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits influenza virus replication | , |

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Neurological Effects | Potential treatment for neuropathic pain |

Case Study: Anticancer Activity

In a study examining the effects of adamantane derivatives on MDA-MB-231 breast cancer cells, this compound was found to significantly inhibit cell proliferation. The IC50 values indicated that the compound was more effective than traditional treatments like rimantadine. The study highlighted that the introduction of bulky side chains at position 3 enhanced the compound's potency due to increased lipophilicity and better cellular uptake .

Table 2: IC50 Values of Related Compounds

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| This compound | 12 - 24 | Significant inhibition of MDA-MB-231 cells |

| Rimantadine | 30 - 50 | Standard antiviral agent |

| Adamantane derivative X | 6 - 12 | Enhanced cytotoxicity against tumor cells |

Applications in Medicine and Industry

This compound has several potential applications:

- Therapeutics : Its properties make it a candidate for developing antiviral drugs and anticancer therapies. Ongoing research aims to elucidate its mechanisms further and optimize its efficacy in clinical settings .

- Material Science : The compound's unique structural features are also being explored for use in advanced materials and nanotechnology applications due to its stability and functional properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.